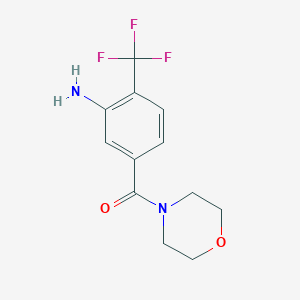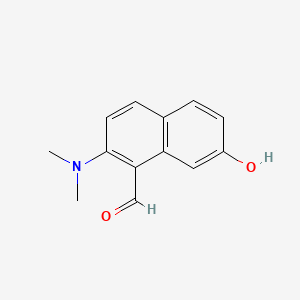
2-(Dimethylamino)-7-hydroxy-1-naphthaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Dimethylamino)-7-hydroxy-1-naphthaldehyde is an organic compound that belongs to the class of naphthalene derivatives It is characterized by the presence of a dimethylamino group, a hydroxyl group, and an aldehyde group attached to a naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethylamino)-7-hydroxy-1-naphthaldehyde typically involves the following steps:
Starting Material: The synthesis begins with naphthalene as the starting material.
Functional Group Introduction: The dimethylamino group is introduced through a substitution reaction using dimethylamine.
Hydroxylation: The hydroxyl group is introduced via a hydroxylation reaction, often using reagents such as hydrogen peroxide or other oxidizing agents.
Formylation: The aldehyde group is introduced through a formylation reaction, commonly using reagents like formic acid or formaldehyde.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Reactors: Using batch or continuous reactors to control reaction parameters such as temperature, pressure, and reaction time.
Purification: Purification steps such as crystallization, distillation, or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-(Dimethylamino)-7-hydroxy-1-naphthaldehyde undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The aldehyde group can be reduced to form a primary alcohol.
Substitution: The dimethylamino group can undergo substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used for reduction reactions.
Substitution: Electrophiles such as alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Formation of 2-(Dimethylamino)-7-naphthaldehyde or 2-(Dimethylamino)-7-naphthoic acid.
Reduction: Formation of 2-(Dimethylamino)-7-hydroxynaphthalen-1-ol.
Substitution: Formation of various substituted naphthalene derivatives depending on the electrophile used.
Scientific Research Applications
2-(Dimethylamino)-7-hydroxy-1-naphthaldehyde has several scientific research applications, including:
Chemistry: Used as a fluorescent probe in chemical analysis due to its unique photophysical properties.
Biology: Employed in biological assays to study enzyme activities and cellular processes.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug synthesis.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(Dimethylamino)-7-hydroxy-1-naphthaldehyde involves its interaction with molecular targets through its functional groups. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the hydroxyl and aldehyde groups can undergo nucleophilic and electrophilic reactions, respectively. These interactions enable the compound to modulate various biochemical pathways and processes.
Comparison with Similar Compounds
Similar Compounds
2-(Dimethylamino)-7-hydroxynaphthalene-1-methanol: Similar structure but with a primary alcohol group instead of an aldehyde group.
2-(Dimethylamino)-7-hydroxynaphthalene-1-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde group.
2-(Dimethylamino)-7-hydroxynaphthalene-1-amine: Similar structure but with an amine group instead of an aldehyde group.
Uniqueness
2-(Dimethylamino)-7-hydroxy-1-naphthaldehyde is unique due to the presence of the aldehyde group, which imparts distinct reactivity and potential for further chemical modifications. This makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
2-(dimethylamino)-7-hydroxynaphthalene-1-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c1-14(2)13-6-4-9-3-5-10(16)7-11(9)12(13)8-15/h3-8,16H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMAUAOQUWUNLMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C2=C(C=CC(=C2)O)C=C1)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
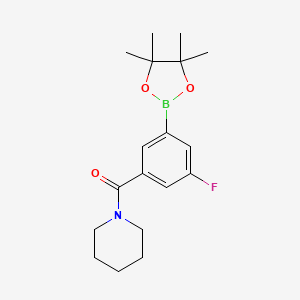
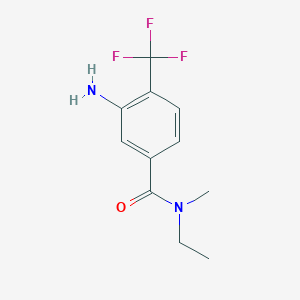
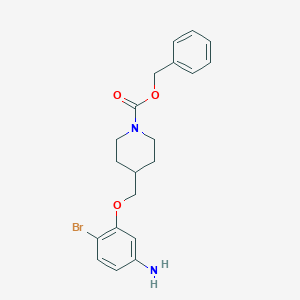
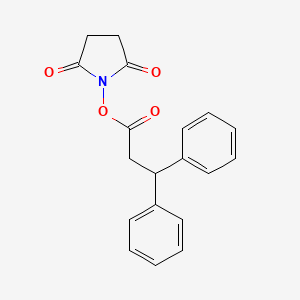
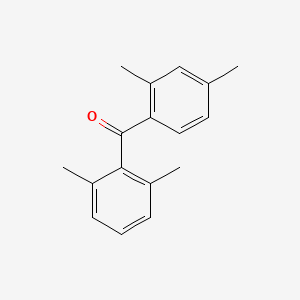
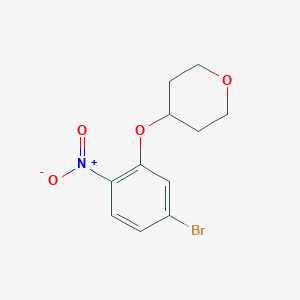
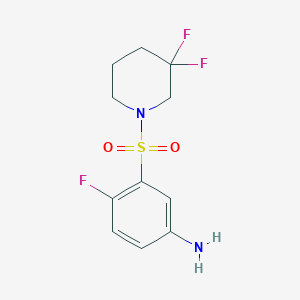

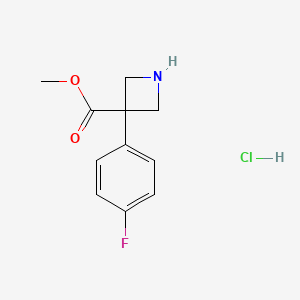
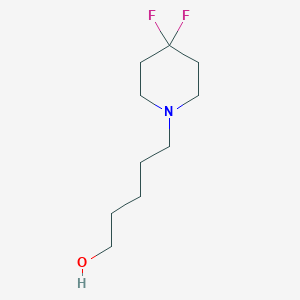
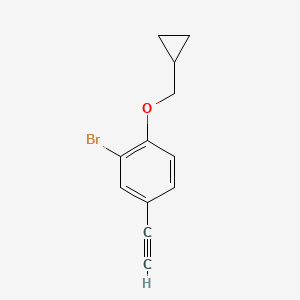

![2-[(4-Boc-1-piperazinyl)sulfonyl]-5-bromopyrimidine](/img/structure/B8126173.png)
